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Compound of Interest

Compound Name: Ethyl 2-octynoate

Cat. No.: B080503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
octynoate (C10H16O2), a valuable compound in organic synthesis and potentially in drug

development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring

these spectra. This information is crucial for the structural elucidation, purity assessment, and

quality control of ethyl 2-octynoate.

Data Presentation: Spectroscopic Summary
The quantitative spectroscopic data for ethyl 2-octynoate are summarized in the tables below

for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data[1]

Solvent: CDCl₃

Frequency: 399.65 MHz
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Chemical Shift (δ) ppm Assignment

4.215 O-CH₂-CH₃

2.329 C≡C-CH₂-

1.587 -CH₂-CH₂-CH₃

1.39 -CH₂-CH₂-CH₂-

1.34 -CH₂-CH₂-CH₂-

1.307 O-CH₂-CH₃

0.908 -CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Spectral Data[1]

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

153.0 (approx.) C=O (Ester carbonyl)

90.0 (approx.) -C≡C-

75.0 (approx.) -C≡C-

61.0 (approx.) O-CH₂-CH₃

31.0 (approx.) -CH₂-CH₂-CH₃

28.0 (approx.) -CH₂-CH₂-CH₂-

22.0 (approx.) -CH₂-CH₂-CH₂-

19.0 (approx.) C≡C-CH₂-

14.0 (approx.) O-CH₂-CH₃

13.9 (approx.) -CH₂-CH₃

Note: Precise values for all ¹³C NMR shifts were not available in the initial search; approximate

values are provided based on typical chemical shifts for similar functional groups.
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Infrared (IR) Spectroscopy
Key IR Absorption Peaks[2]

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~2960, ~2870 Strong C-H stretch Alkane

~2240 Medium-Weak C≡C stretch Alkyne

~1715 Strong C=O stretch Ester

~1250 Strong C-O stretch Ester

Note: The IR data is based on typical values for the functional groups present in ethyl 2-
octynoate. PubChem indicates the availability of FTIR spectra for this compound.

Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z)[3]

Ionization Mode: Electron Ionization (EI)

Molecular Weight: 168.23 g/mol [3]

m/z Relative Intensity (%) Possible Fragment

168 Moderate [M]⁺ (Molecular Ion)

123 High [M - OCH₂CH₃]⁺

95 High [C₇H₁₁]⁺

67 High [C₅H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses cited. These

protocols are based on standard laboratory practices for compounds similar to ethyl 2-
octynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of ethyl 2-octynoate.

Methodology:

Sample Preparation: A sample of ethyl 2-octynoate (approximately 5-10 mg for ¹H, 20-50

mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The

solution is transferred to a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a

frequency of 300 MHz or higher is utilized.

Data Acquisition:

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum

and enhance signal-to-noise.

Data Processing: The acquired FID is subjected to a Fourier transform to generate the

frequency-domain NMR spectrum. The spectrum is then phase- and baseline-corrected.

Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in ethyl 2-octynoate by measuring the

absorption of infrared radiation.

Methodology:
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Sample Preparation: For a neat liquid sample like ethyl 2-octynoate, a thin film is prepared

by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

prepared sample is then placed in the instrument's sample holder, and the sample spectrum

is acquired. The instrument measures the absorption of infrared radiation across a typical

range of 4000-400 cm⁻¹.

Data Processing: The final IR spectrum is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of ethyl 2-octynoate
to confirm its molecular formula and aid in structural elucidation.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like ethyl 2-octynoate. A dilute solution of

the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the

GC inlet. The GC separates the compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer

separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.
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Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Mandatory Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between different spectroscopic techniques for structural elucidation.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation

Ethyl 2-Octynoate Sample

Dissolution in Solvent (e.g., CDCl3 for NMR)

NMR

Preparation of Thin Film (for IR)

IR

Dilution in Volatile Solvent (for GC-MS)

MS

NMR Spectrometer FTIR Spectrometer GC-MS System

Fourier Transform Background Subtraction Fragmentation Pattern Analysis

Phase & Baseline Correction

Chemical Shift Referencing

Structural Elucidation
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Spectroscopic Data Derived Information

NMR Data
(¹H and ¹³C)

Carbon-Hydrogen Framework
(Connectivity)

IR Data Functional Groups
(C=O, C≡C, C-O)

Mass Spec Data Molecular Weight
& Formula

Ethyl 2-Octynoate
Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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